1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine
Description
1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with a propyl group at the N1 position and an ethanamine moiety at the C5 position. Its molecular formula is C₆H₁₂N₄, with a molecular weight of 140.2 g/mol . It is primarily used in laboratory settings for developing bioactive molecules .
Properties
IUPAC Name |
1-(2-propyl-1,2,4-triazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-7(6(2)8)9-5-10-11/h5-6H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFDPIPHFWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670516 | |
| Record name | 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-05-1 | |
| Record name | 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Propyl-Substituted Precursors
- Starting Materials: Propyl-substituted hydrazines and appropriate nitriles.
- Reaction Conditions: The cyclization to form the 1,2,4-triazole ring typically occurs in polar solvents such as ethanol or methanol.
- Catalysts: Copper sulfate or other copper salts are often employed to catalyze the ring closure.
- Temperature: Elevated temperatures (often reflux conditions) are used to facilitate the cyclization.
- Outcome: This method yields the triazole ring with the propyl group at the N1 position and the ethanamine substituent at C5.
Coupling of Triazole Intermediates with Amines
- Approach: A preformed propyl-substituted triazole intermediate is reacted with an ethanamine derivative.
- Conditions: The coupling is carried out under controlled temperature and pH to avoid side reactions.
- Purification: Chromatographic methods or crystallization are used to isolate the pure compound.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scalability, yield, and purity:
- Continuous Flow Reactors: Employed to maintain consistent reaction parameters such as temperature, pressure, and reactant concentration, improving reproducibility and throughput.
- Automation: Automated systems monitor and adjust reaction conditions in real-time.
- Purification: Large-scale crystallization or chromatographic techniques are used to obtain the final product with high purity.
- Environmental Considerations: Solvent recycling and waste minimization are integrated into the process design.
Comparative Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol, Methanol (recycled) |
| Catalyst | Copper sulfate | Copper salts or alternative catalysts |
| Temperature | Reflux (~78°C for ethanol) | Controlled, optimized for flow reactors |
| Reaction Time | Several hours (4–12 h) | Reduced due to continuous flow (minutes) |
| Purification Method | Chromatography, recrystallization | Crystallization, large-scale chromatography |
| Yield | Moderate (30–40%) | Improved via optimization (up to 50%) |
Research Findings and Detailed Analysis
- The cyclization method involving propyl-substituted hydrazines and nitriles is well-established and provides moderate yields with good regioselectivity for the 1,2,4-triazole ring formation.
- The use of copper catalysts is critical for efficient cyclization, enhancing reaction rates and selectivity.
- Chiral resolution or asymmetric synthesis may be employed when the stereochemistry of the ethanamine moiety is relevant, as in the (1R)- or (1S)- enantiomers, which affect biological activity.
- Industrial processes leverage continuous flow technology to enhance control over reaction parameters, reduce reaction times, and improve safety.
- Purification methods focus on achieving high purity essential for pharmaceutical-grade material, often requiring multi-step crystallization or chromatographic separation.
Summary Table of Key Synthetic Data
| Aspect | Details |
|---|---|
| Molecular Formula | C7H14N4 |
| Molecular Weight | 154.21 g/mol |
| Key Starting Materials | Propyl hydrazine, nitriles, ethanamine derivatives |
| Catalysts | Copper sulfate, copper salts |
| Solvents | Ethanol, methanol |
| Temperature Range | Reflux conditions (~78°C) or optimized flow reactor temperatures |
| Reaction Type | Cyclization, coupling |
| Purification Techniques | Chromatography, recrystallization |
| Typical Yields | 30–50% (improved in industrial settings) |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation reactions often use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions may employ reducing agents such as lithium aluminum hydride.
Substitution reactions typically require nucleophiles like alkyl halides and suitable solvents.
Major Products Formed:
Oxidation can yield 1-(1-propyl-1H-1,2,4-triazol-5-YL)ethanamide.
Reduction can produce this compound derivatives.
Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1-Propyl-1H-1,2,4-triazol-5-YL)ethanamine exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to microbial survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Triazole Derivatives
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethylamine
- Molecular Formula : C₅H₁₀N₄
- Key Differences : Replaces the propyl group with an ethyl substituent.
1-(3-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- Molecular Formula : C₅H₈N₄
- Key Differences : Features a methyl group at the C3 position of the triazole ring.
- Impact : Smaller substituent size may reduce steric hindrance, enhancing binding affinity to certain enzymatic targets .
3,5-Diethyl-1H-1,2,4-triazole
Aromatic and Heteroaromatic Substituted Derivatives
1-(3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Molecular Formula : C₁₀H₁₁FN₄
- Key Differences : Incorporates a 4-fluorophenyl group at C3.
1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine Hydrochloride
- Molecular Formula : C₁₀H₁₃ClN₆
- Key Differences : Substituted with a 4-methylpyridinyl group.
- Impact : Introduces π-π stacking capabilities and hydrogen-bonding sites, likely enhancing binding to kinase domains .
1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine
- Molecular Formula : C₁₂H₁₆N₄O₂
- Key Differences : Contains a dimethoxyphenyl group.
Pharmacologically Active Analogs
Triazamate (Pesticide)
- Molecular Formula : C₁₃H₂₂N₄O₃S
- Key Differences : A thioacetate-linked triazole used as an insecticide.
- Impact: The dimethylamino carbonyl group confers specificity for acetylcholinesterase inhibition in pests, a feature absent in the target compound .
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride
Comparative Data Table
Biological Activity
1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound is characterized by its triazole ring structure, which is known for conferring various biological activities. The compound has been evaluated for its potential in treating infectious diseases and as a lead compound for further drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against the ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. In vitro studies revealed that this compound can inhibit the growth of several Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Table 1: Antibacterial Activity Against ESKAPE Pathogens
| Pathogen | MIC (µg/mL) | Comparison with Ciprofloxacin |
|---|---|---|
| Enterococcus faecium | 2 | 6 times lower than ciprofloxacin |
| Klebsiella pneumoniae | 4 | Comparable |
| Acinetobacter baumannii | 8 | Comparable |
| Staphylococcus aureus | 6 | Three times lower than ciprofloxacin |
Antimalarial Potential
The compound has also shown potential as an antimalarial agent. In studies focusing on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment, it exhibited potent activity against Plasmodium falciparum with low IC50 values (<0.03 μM), indicating strong efficacy in inhibiting the parasite's growth during both blood and liver stages .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in pathogens. The mechanism involves:
- Inhibition of Enzymatic Activity : The compound targets enzymes crucial for microbial survival, such as DHODH in malaria parasites.
- Electrochemical Properties : Cyclic voltammetry studies have shown that the compound undergoes a reversible single-electron reduction, which may play a role in its antimicrobial efficacy .
Study on Antibacterial Efficacy
A study published in MDPI evaluated various triazole derivatives, including this compound. The results indicated that compounds with similar structures displayed varying degrees of antibacterial activity against the ESKAPE pathogens. Notably, the presence of an electron-donating amino substituent significantly enhanced the antibacterial profile .
Antimalarial Trials
Clinical trials assessing the efficacy of compounds targeting DHODH have highlighted the potential of this compound as a single-dose cure for P. falciparum malaria. These trials demonstrated that the compound could prevent infection if administered prior to exposure .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethanamine, and how can purity be optimized?
- Methodological Answer : The synthesis often involves multi-step reactions, including alkylation of triazole precursors followed by amine functionalization. For example, alkylation of 1H-1,2,4-triazole with propyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields the propyl-substituted triazole intermediate. Subsequent coupling with ethylamine derivatives via reductive amination or nucleophilic substitution can introduce the ethanamine moiety . Purity optimization requires chromatographic purification (e.g., silica gel or HPLC) and characterization via LC-MS to confirm >95% purity .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. ¹H/¹³C NMR can confirm proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm and propyl/amine protons at δ 1.0–3.0 ppm). X-ray analysis resolves the triazole ring conformation and substituent spatial arrangement, ensuring no undesired tautomers or stereochemical anomalies .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro assays:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting fungal CYP51 or bacterial dihydrofolate reductase, given triazoles' known affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Methodological Answer : Systematically modify substituents:
- Propyl chain : Replace with cyclopropyl or fluorinated alkyl groups to enhance lipophilicity or metabolic stability .
- Ethanamine moiety : Introduce methyl or acetyl groups to probe steric/electronic effects on target binding .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like fungal lanosterol 14α-demethylase. Validate via isothermal titration calorimetry (ITC) for binding affinity .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Standardize protocols:
- Control compounds : Include fluconazole (antifungal) or methotrexate (antifolate) as benchmarks .
- Batch analysis : Use HPLC to confirm compound stability under assay conditions (e.g., pH, temperature) .
- Dose-response curves : Perform in triplicate with statistical validation (e.g., ANOVA) to identify outliers .
Q. What computational methods predict the compound's pharmacokinetic properties?
- Methodological Answer : Apply in silico tools:
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolic Stability : Simulate phase I/II metabolism via GLORY or MetaSite to identify potential metabolites .
Validate predictions with in vitro hepatic microsome assays .
Q. How to design experiments to elucidate the mechanism of action against resistant pathogens?
- Methodological Answer : Combine genomic and proteomic approaches:
- Transcriptomics : RNA-seq of treated vs. untreated Candida albicans to identify dysregulated pathways .
- Proteomics : SILAC labeling to quantify changes in target enzyme expression .
- Resistance induction : Serial passaging under sub-inhibitory concentrations to detect mutation hotspots via whole-genome sequencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
